1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[2-(3-methylpyridin-4-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-9-14-7-6-12(10)13-5-3-4-8-15(13)11(2)16/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI Key |
UMYQMRRVULPYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Route 1: Piperidine Ring Formation via Mannich Reaction
The Mannich reaction is a cornerstone for synthesizing β-amino ketones, which can undergo cyclization to form piperidines.
Step 1: Synthesis of 3-Methylpyridin-4-amine
3-Methylpyridin-4-amine serves as the pyridine precursor. It is synthesized via:
Step 2: Mannich Reaction for Piperidine Formation
A three-component Mannich reaction between:
-
3-Methylpyridin-4-amine (1.0 equiv),
-
Formaldehyde (2.0 equiv),
The intermediate β-amino ketone undergoes acid-catalyzed cyclization (HCl, reflux, 6 h) to yield 2-(3-methylpyridin-4-yl)piperidine.
Step 3: N-Acetylation
The piperidine nitrogen is acetylated using:
Yield : 58–62% over three steps.
Step 1: Synthesis of 2-Bromopiperidine
2-Bromopiperidine is prepared via:
Step 2: Suzuki-Miyaura Coupling
A Suzuki coupling between:
Step 3: N-Acetylation
Identical to Route 1, Step 3.
Yield : 45–50% over three steps.
Route 3: Cyclization of Amino Precursors
This method constructs the piperidine ring via intramolecular cyclization of a linear amine.
Step 1: Synthesis of 4-(3-Aminopropyl)-3-methylpyridine
4-(3-Aminopropyl)-3-methylpyridine is synthesized via:
Step 2: Cyclization to Piperidine
The amine undergoes acid-catalyzed cyclization (H₂SO₄, 120°C, 8 h) to form 2-(3-methylpyridin-4-yl)piperidine.
Step 3: N-Acetylation
Identical to Route 1, Step 3.
Yield : 50–55% over three steps.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 58–62% | 45–50% | 50–55% |
| Step Count | 3 | 3 | 3 |
| Scalability | High | Moderate | Moderate |
| Purification Challenges | Low | High | Moderate |
Key Findings :
-
Route 1 offers the highest yield due to the efficiency of the Mannich reaction.
-
Route 2 suffers from lower yields due to side reactions in cross-coupling.
-
Route 3 provides a balance between yield and scalability but requires stringent temperature control.
Optimization Strategies
Catalytic System Enhancement
Solvent Effects in Cyclization
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Research indicates that derivatives of piperidine compounds, including this one, can exhibit significant biological activities. For instance, they have been explored for their ability to inhibit various enzymes and receptors involved in disease processes.
Neuropharmacology
Research has highlighted the role of piperidine derivatives in treating neurological disorders. A study showcased the potential of similar compounds to act as agonists or antagonists at specific receptors, which could lead to advancements in treating conditions such as anxiety and depression. The compound's structure allows it to interact effectively with neurotransmitter systems.
Antimicrobial Activity
Piperidine derivatives have been evaluated for their antimicrobial properties. A study involving similar compounds demonstrated that they could inhibit bacterial growth effectively, suggesting that 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone may also possess similar properties. This opens avenues for its use in developing new antibiotics or antifungal agents.
Cancer Research
The compound's structure allows for modifications that could enhance its efficacy against cancer cells. Research into piperidine-based compounds has shown promise in targeting specific pathways involved in tumor growth and metastasis. Investigations are ongoing to determine how modifications to the piperidine ring can improve selectivity and potency against cancer cells.
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The piperidin-1-yl ethanone core is a common scaffold in several bioactive compounds. Below is a comparative analysis of structural analogs:
Table 1: Structural and Functional Comparison of Piperidin-1-yl Ethanone Derivatives
Physicochemical Properties
- Solubility and Stability: The presence of polar groups (e.g., methoxy in or hydroxyethyl in ) enhances water solubility. Aromatic substituents (e.g., pyridine in the target compound or tetrazole in ) may improve lipophilicity, affecting membrane permeability. Isomerization risks, as observed in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone , suggest that electron-withdrawing groups near the ethanone moiety could influence stability.
Biological Activity
1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine ring structure, which is known for its versatility in medicinal chemistry. This article delves into the biological activity of this compound, exploring various studies, mechanisms of action, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a piperidine moiety attached to a methylpyridine, which may influence its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. The compound's piperidine structure allows it to mimic natural neurotransmitters, potentially influencing pathways related to:
- Neurotransmission : Compounds with similar structures have been shown to interact with dopamine and serotonin receptors, which may suggest a role in mood regulation and neurological disorders.
- Antitumor Activity : Some studies indicate that derivatives of piperidine compounds exhibit antiproliferative effects against various cancer cell lines, including breast and lung cancers .
Biological Activity Studies
Several studies have evaluated the biological activity of compounds related to this compound. Below is a summary of key findings:
| Study Reference | Biological Activity | Cell Lines Tested | IC50 Value |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (breast cancer) | 0.037 μM | |
| Antitumor | HepG2 (liver cancer) | 0.048 μM | |
| Antibacterial | S. aureus, E. coli | MIC 0.0039 mg/mL |
Case Studies
- Antitumor Effects : In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. For instance, a derivative demonstrated significant activity against MDA-MB-231 cells with an IC50 of 0.037 μM, suggesting strong antiproliferative properties .
- Antibacterial Activity : Research has also highlighted the antibacterial potential of piperidine derivatives. A study reported that certain analogs exhibited MIC values as low as 0.0039 mg/mL against Gram-positive bacteria like S. aureus, indicating their potential as novel antibacterial agents .
Q & A
Q. What are the recommended synthetic routes for 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone?
The synthesis of this compound typically involves multi-step reactions, leveraging strategies from analogous piperidine derivatives. A common approach includes:
- Alkylation of piperidine precursors with halogenated pyridine derivatives (e.g., 3-methylpyridin-4-yl halides) under basic conditions.
- Coupling reactions between pre-formed piperidine intermediates and acetylating agents (e.g., acetyl chloride) to introduce the ethanone moiety .
- Purification via column chromatography using polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the target compound .
Q. What analytical methods are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm substituent positions and piperidine ring conformation. For example, characteristic acetyl peaks appear at ~2.1 ppm (¹H) and ~208 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ ion for C₁₃H₁₈N₂O: 227.15 g/mol) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches at ~1700 cm⁻¹ .
Q. What safety protocols are essential during handling?
- Engineering Controls : Use a chemical fume hood to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as piperidine derivatives may cause irritation .
- Waste Disposal : Collect in sealed containers labeled for halogenated/organic waste .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states .
- Temperature Control : Maintain reactions at 50–60°C to balance kinetics and byproduct formation .
- Catalytic Additives : Use palladium catalysts (e.g., Pd/C) for coupling steps, improving regioselectivity and yield .
Q. How to resolve contradictions in spectroscopic data during structural validation?
- 2D NMR Techniques : Employ HSQC (Heteronuclear Single Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy) to resolve overlapping signals and confirm spatial arrangements .
- Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) .
Q. What strategies are effective for designing bioactive derivatives?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the pyridine ring to enhance binding affinity to neurological targets (e.g., serotonin receptors) .
- Biological Assays : Test derivatives in in vitro models (e.g., receptor-binding assays) to correlate structural changes with activity. For example, fluorinated analogs showed improved selectivity in related compounds .
Q. How to address solubility challenges in pharmacological studies?
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while achieving aqueous solubility .
- Prodrug Design : Attach hydrolyzable groups (e.g., phosphate esters) to the acetyl moiety to enhance bioavailability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
- Standardized Assay Conditions : Ensure consistent pH (7.4), temperature (37°C), and solvent systems (e.g., PBS buffer) to minimize variability .
- Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify outliers and validate trends .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Signal | Reference |
|---|---|---|
| ¹H NMR | δ 2.11 (s, 3H, CH₃CO) | |
| ¹³C NMR | δ 208.5 (C=O) | |
| HRMS | [M+H]⁺ = 227.15 |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | ↑ 20–30% |
| Solvent | DMSO | ↑ 15% vs. THF |
| Catalyst | Pd/C (5 mol%) | ↑ 40% selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
